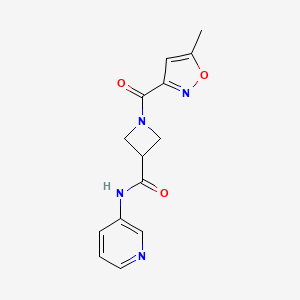

![molecular formula C10H8N2O3 B2487143 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 123419-91-0](/img/structure/B2487143.png)

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.185. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Tautomeric Equilibria in Nucleic Acid Bases

The study by Person et al. (1989) examines the tautomeric equilibria of purine and pyrimidine bases, specifically the change in these equilibria due to alterations from an inert to a polar environment. The study reviews infrared studies of biologically significant nucleic acid bases, providing insights into the isolated bases and the effects of their interactions with the environment. This research highlights the importance of understanding tautomeric forms and their stabilities in different environments, which is crucial for comprehending biological processes such as spontaneous mutation (Person et al., 1989).

Synthesis of Pyrimidoquinolines

Nandha Kumar et al. (2001) describe the synthesis of pyrimido[4,5-b]quinolines and their thio analogues from 1,3-diaryl barbituric acid and anthranilic acid. This synthesis is significant for its contribution to the biological activity of these compounds. The structural confirmation through spectral and analytical data underlines the potential of these synthesized compounds in scientific research, especially considering their therapeutic importance (Nandha Kumar et al., 2001).

Application of Hybrid Catalysts in Synthesis

Parmar et al. (2023) discuss the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds. The review covers various synthetic pathways and the use of diverse catalysts, emphasizing the synthesis's challenges due to the structural complexity of the main core. The potential applications of these scaffolds in medicinal and pharmaceutical industries are highlighted, showcasing their broad applicability and the role of hybrid catalysts in their synthesis (Parmar et al., 2023).

Biocatalyst Inhibition by Carboxylic Acids

Jarboe et al. (2013) review the impact of carboxylic acids as microbial inhibitors in the fermentation process, emphasizing their use in producing biorenewable chemicals. The review addresses the challenges posed by these acids at concentrations below the desired yield and titer, exploring metabolic engineering strategies to enhance microbial robustness. Understanding these mechanisms is crucial for improving industrial performance and the production of chemicals from biomass (Jarboe et al., 2013).

特性

IUPAC Name |

2-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-8(10(14)15)9(13)12-5-3-2-4-7(12)11-6/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZENLHLLEJMNIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-(furan-2-yl)-1-{3-[(prop-2-yn-1-yloxy)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2487068.png)

![N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2487069.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2487070.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2487071.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate](/img/structure/B2487073.png)

![N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2487075.png)

![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2487078.png)

![N-(furan-2-ylmethyl)-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487080.png)

![2-(3-chlorophenyl)-N-cyclohexyl-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2487081.png)

![4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2487083.png)